

Spectroscopic Data of (S)-1-(2-chlorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound **(S)-1-(2-chlorophenyl)ethanol**. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for the complete spectroscopic analysis of a chiral alcohol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(S)-1-(2-chlorophenyl)ethanol**, including ^1H NMR, ^{13}C NMR, and IR spectroscopy.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(S)-1-(2-chlorophenyl)ethanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.49	Doublet	6.4	3H	-CH ₃
1.93	Singlet	-	1H	-OH
4.88	Quartet	6.4	1H	-CH(OH)
7.23–7.30	Multiplet	-	3H	Aromatic CH
7.38	Multiplet	-	1H	Aromatic CH

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol

Chemical Shift (δ) ppm	Assignment
25.2	-CH ₃
69.8	-CH(OH)
123.6	Aromatic CH
125.6	Aromatic CH
127.5	Aromatic CH
129.8	Aromatic CH
134.4	Aromatic C-Cl
147.9	Aromatic C

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for (S)-1-(2-chlorophenyl)ethanol

Wavenumber (cm ⁻¹)	Assignment
3355	O-H stretch (broad)
1598, 1574, 1477	C=C stretch (aromatic)
1079	C-O stretch
811, 786, 697	C-H bend (aromatic)

Technique: Thin Film

Mass Spectrometry (MS)

While a specific published mass spectrum for the (S)-enantiomer is not readily available, the key mass spectrometric identifiers can be derived from its structure.

Table 4: Mass Spectrometry Data for 1-(2-chlorophenyl)ethanol

Parameter	Value
Molecular Formula	C ₈ H ₉ ClO
Molecular Weight	156.61 g/mol
Monoisotopic Mass	156.0342 g/mol

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 156 would be expected. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 158 with an intensity of approximately one-third of the molecular ion peak would also be observed. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z 141, and the loss of the entire ethanol side chain.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **(S)-1-(2-chlorophenyl)ethanol** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. The spectrum is proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** All spectra are referenced to the TMS signal at 0.00 ppm. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

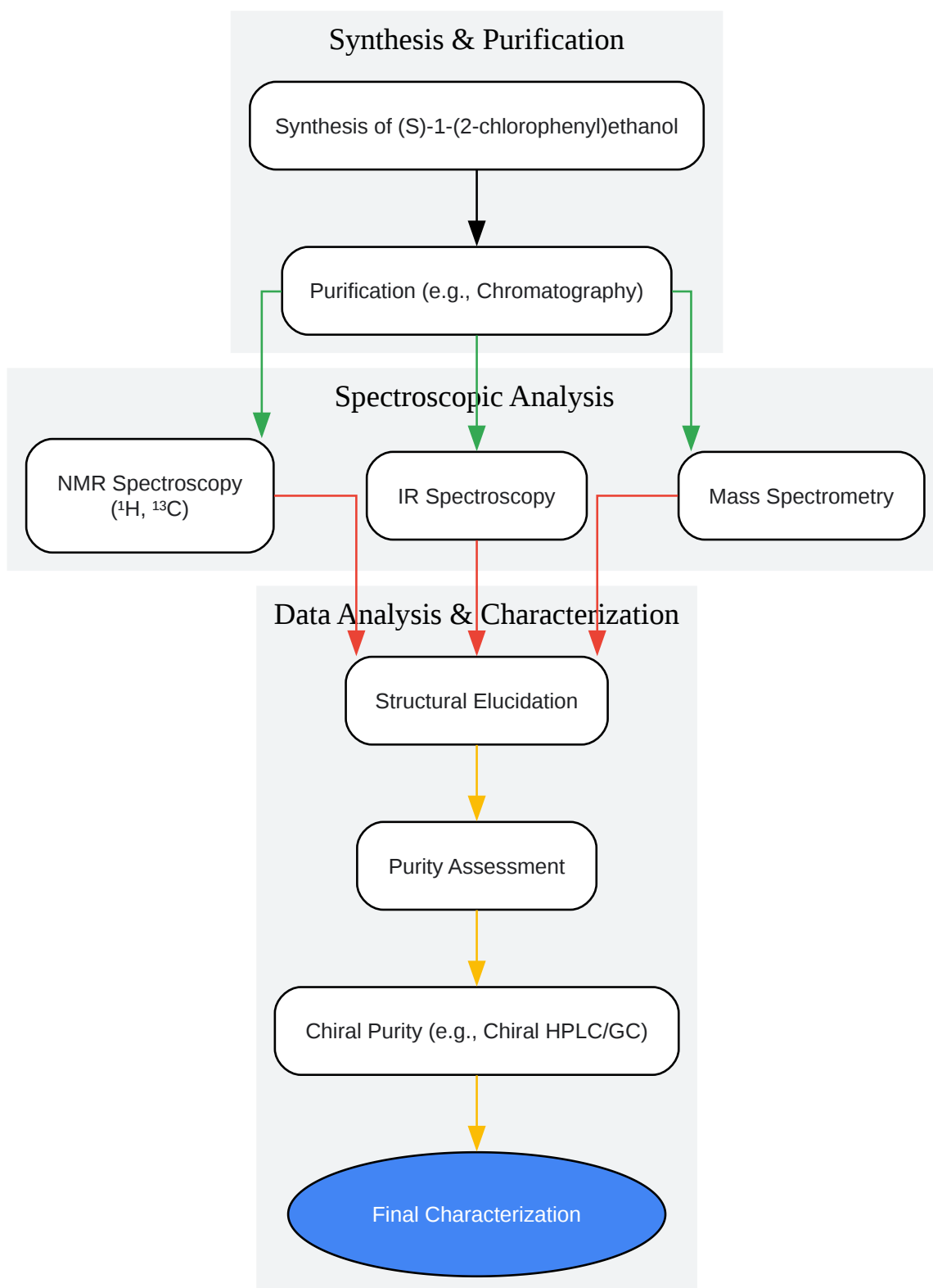
- **Sample Preparation:** A thin film of neat **(S)-1-(2-chlorophenyl)ethanol** is prepared by placing a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. A dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate is injected into the GC.
- **Gas Chromatography (GC) Conditions:** A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.
- **Instrumentation:** A mass spectrometer operating in electron ionization (EI) mode is used.
- **Acquisition:** The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 amu. The ionization energy is typically set to 70 eV.
- **Data Processing:** The mass spectrum is plotted as relative intensity versus m/z . The base peak is assigned a relative intensity of 100%, and all other peaks are reported as a percentage of the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral alcohol such as **(S)-1-(2-chlorophenyl)ethanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **(S)-1-(2-chlorophenyl)ethanol**.

- To cite this document: BenchChem. [Spectroscopic Data of (S)-1-(2-chlorophenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139417#s-1-2-chlorophenyl-ethanol-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com